physicochemical properties of 2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid
physicochemical properties of 2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid
Introduction
In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is the bedrock upon which successful development programs are built. Small molecules, particularly those featuring heterocyclic and halogenated aromatic scaffolds, represent a rich source of potential therapeutic agents. 2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid (CAS No: 354115-80-3) is one such compound of interest. Its structure, combining a carboxylic acid, a bromine atom, and a pyrrole ring, suggests a versatile chemical profile with potential applications as a key intermediate or a core fragment in medicinal chemistry.
This technical guide provides a comprehensive analysis of the essential . As experimental data for this specific molecule is not extensively published, this document serves a dual purpose: first, to present a robust profile based on established predictive models, and second, to provide detailed, field-proven experimental protocols for the empirical determination of these properties. This guide is designed for researchers, medicinal chemists, and drug development professionals who require a deep understanding of a compound's fundamental characteristics to inform discovery and optimization efforts.
Chemical Identity and Structural Framework
A precise understanding of a molecule's identity is the first step in any scientific investigation. The structural attributes of 2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid are summarized below.
Table 1: Chemical Identifiers and Structural Details
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-bromo-5-(1H-pyrrol-1-yl)benzoic acid | - |
| CAS Number | 354115-80-3 | [1] |
| Molecular Formula | C₁₁H₈BrNO₂ | [2] |
| Molecular Weight | 266.09 g/mol | Calculated |
| Monoisotopic Mass | 264.97385 Da | [2] |
| Canonical SMILES | C1=CN(C=C1)C2=CC(=C(C=C2)Br)C(=O)O |[2] |
The molecule's architecture features a benzoic acid core. The bromine atom at the ortho-position to the carboxylic acid is expected to exert a significant steric and electronic influence, particularly on the acidity of the carboxyl proton. The pyrrole ring at the meta-position introduces a distinct electronic and lipophilic character.
Predictive Analysis and Drug-Likeness Evaluation
In early-stage drug discovery, in silico predictions are invaluable for prioritizing compounds and anticipating potential pharmacokinetic challenges. These predictions provide a foundational dataset pending full experimental characterization.
Table 2: Predicted Physicochemical and ADME Properties
| Property | Predicted Value | Importance in Drug Development |
|---|---|---|
| XlogP3 | 2.5 | Measures lipophilicity, impacting permeability, solubility, and metabolism.[2] |
| Hydrogen Bond Donors | 1 | Influences solubility and membrane permeability.[3][4] |
| Hydrogen Bond Acceptors | 2 | Affects solubility and receptor binding.[3][4] |
| Polar Surface Area (TPSA) | 54.6 Ų | Correlates with drug transport and blood-brain barrier penetration. |
| Rotatable Bonds | 2 | Impacts conformational flexibility and binding entropy. |
Assessment against Lipinski's Rule of Five
Lipinski's Rule of Five is a widely respected guideline used to evaluate the "drug-likeness" of a chemical compound and its potential for oral bioavailability.[3][5] The rule posits that poor absorption or permeation is more likely when a molecule violates more than one of the following criteria:
-
No more than 5 hydrogen bond donors.[4]
-
No more than 10 hydrogen bond acceptors.[4]
-
A molecular mass under 500 daltons.[4]
-
A calculated octanol-water partition coefficient (log P) not greater than 5.[4]
Analysis for 2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid:
-
Hydrogen Bond Donors: 1 (from the carboxylic acid) - Pass
-
Hydrogen Bond Acceptors: 2 (the two oxygen atoms of the carboxyl group) - Pass
-
Molecular Weight: 266.09 g/mol - Pass
-
XlogP: 2.5 - Pass
Experimental Determination of Core Physicochemical Properties
While predictive models are useful, empirical data is the gold standard. The following sections detail the importance of key physicochemical properties and provide robust protocols for their determination.
Melting Point and Thermal Stability
Scientific Rationale: The melting point is a critical indicator of a compound's purity and crystal lattice energy. It directly influences solubility through its role in the van't Hoff equation. Differential Scanning Calorimetry (DSC) is the preferred method as it provides not only the melting temperature but also the enthalpy of fusion (ΔHfus), a measure of the energy required to break the crystal lattice.[6] This information is crucial for calculating ideal solubility and assessing solid-state stability.
Experimental Protocol: Determination of Melting Point by DSC
-
Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards for temperature and enthalpy.
-
Sample Preparation: Accurately weigh 1-3 mg of 2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid into a non-hermetic aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature from 25°C to a temperature approximately 30°C above the expected melting point at a rate of 10°C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
Caption: Shake-Flask Method for Thermodynamic Solubility.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The combination of NMR, IR, and MS is essential for confirming the identity and purity of 2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Scientific Rationale: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.
Predicted Spectral Features:
-
¹H NMR (in DMSO-d₆):
-
Carboxylic Acid (-COOH): A very broad singlet, typically downfield (>12 ppm).
-
Aromatic Protons (Benzoic Ring): Three protons exhibiting complex splitting patterns (doublets, doublet of doublets) between ~7.5-8.2 ppm.
-
Pyrrole Protons: Two sets of signals, likely triplets or multiplets, between ~6.0-7.5 ppm.
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbon (-C=O): A signal around ~165-170 ppm.
-
Aromatic & Pyrrole Carbons: Multiple signals in the ~110-145 ppm range. The carbon attached to the bromine will be shifted.
-
Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to allow for the observation of the acidic proton.
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs should be used.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO signal (2.50 ppm).
Infrared (IR) Spectroscopy
Scientific Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, it is particularly useful for confirming the presence of the carboxylic acid group.
Predicted Spectral Features:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~3300 cm⁻¹ to ~2500 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group. [7][8]* C-H Stretch (Aromatic/Pyrrole): Medium to weak absorptions just above 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A very strong, sharp absorption band between ~1710 cm⁻¹ and ~1680 cm⁻¹. [7]* C=C Stretch (Aromatic/Pyrrole): Multiple medium to strong bands in the ~1600-1450 cm⁻¹ region.
-
C-O Stretch & O-H Bend: Strong bands in the fingerprint region, ~1320-1210 cm⁻¹ and ~960-900 cm⁻¹. [7] Protocol: Acquiring an IR Spectrum via KBr Pellet
-
Sample Preparation: Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar until a fine, homogenous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Scientific Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Predicted Spectral Features:
-
Molecular Ion Peak: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion. Two peaks of nearly equal intensity will be observed: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2).
-
Fragmentation: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). The loss of the bromine atom (M-79/81) is also possible.
-
Accurate Mass: HRMS (e.g., ESI-TOF) should yield a mass measurement within 5 ppm of the theoretical value for the molecular formula C₁₁H₈BrNO₂.
Protocol: Analysis by ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.
-
Negative Mode [M-H]⁻: Expected to be sensitive due to the acidic nature of the molecule.
-
Positive Mode [M+H]⁺: May also be observed.
-
-
Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass calculated from the molecular formula. Analyze the isotopic pattern to confirm the presence of one bromine atom.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid presents a compelling profile for drug discovery and development. In silico analysis indicates full compliance with Lipinski's Rule of Five, suggesting a favorable foundation for oral bioavailability. While publicly available experimental data is limited, this guide provides the necessary context and detailed, robust protocols for the comprehensive physicochemical and spectroscopic characterization of this molecule. The empirical determination of properties such as solubility, pKa, logP, and melting point, combined with unambiguous structural confirmation by NMR, IR, and MS, will generate the critical data package required to confidently advance this compound or its derivatives in any research and development pipeline.
References
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